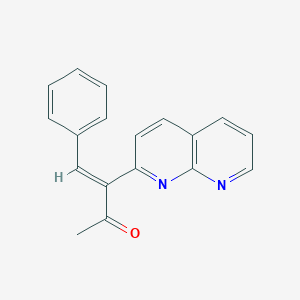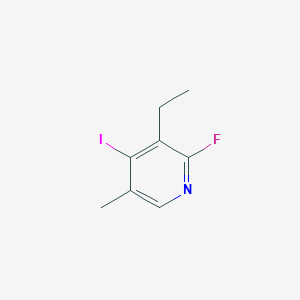
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol ist eine organische Verbindung, die einen Naphthalinring aufweist, der mit einer Methoxygruppe und einer Phenylmethanol-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol beinhaltet typischerweise die Reaktion von 2-Methoxynaphthalin mit einem geeigneten Phenylmethanol-Derivat. Ein gängiges Verfahren beinhaltet die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen. So kann beispielsweise 2-Bromanilin mit 1-Ethinyl-2-methoxynaphthalin in Gegenwart von Palladium(II)chlorid (Pd(PPh3)2Cl2) und Kupfer(I)iodid (CuI) als Katalysatoren in einem Lösungsmittelgemisch aus Dimethylformamid (DMF) und Triethylamin (Et3N) bei erhöhten Temperaturen umgesetzt werden .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichmäßige Produktionsqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Kohlenwasserstoff zu bilden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Brom) oder Nukleophile (z. B. Amine) beinhalten.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von (3-(2-Methoxynaphthalen-1-yl)phenyl)aldehyd oder (3-(2-Methoxynaphthalen-1-yl)phenyl)carbonsäure.
Reduktion: Bildung von (3-(2-Methoxynaphthalen-1-yl)phenyl)methan.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Wirkungen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es beispielsweise an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Wirkmechanismus
The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-Methoxynaphthalen): Eine einfachere Verbindung mit einem ähnlichen Naphthalinker, die jedoch die Phenylmethanol-Einheit nicht enthält.
(3-(2-Hydroxynaphthalen-1-yl)phenyl)methanol: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Methoxygruppe.
(3-(2-Methoxynaphthalen-1-yl)phenyl)ethanol: Ähnliche Struktur, jedoch mit einer Ethanolgruppe anstelle einer Methanolgruppe.
Einzigartigkeit
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C18H16O2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
[3-(2-methoxynaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-11,19H,12H2,1H3 |
InChI-Schlüssel |
IQFBDWXVJJPBFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
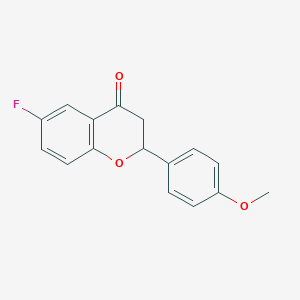

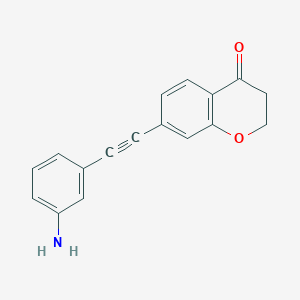

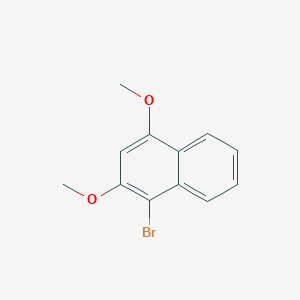
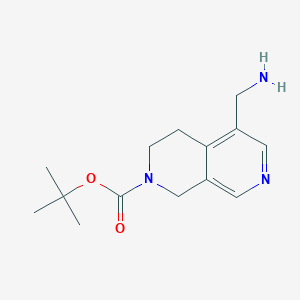


![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)
![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
